5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene
Overview
Description
5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene (5-DPBT) is a thiophene-based heterocyclic compound with potential applications in organic synthesis and drug development. It has been studied for its ability to act as a ligand, a catalyst, and a drug. 5-DPBT has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In
Scientific Research Applications
1. Metal Ion Interaction
5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene and related compounds have been studied for their ability to interact with various metal ions. For instance, 2,5-(Dibenzothiazolin-2-yl)thiophene, a related compound, reacts with metal ions like Pd(II), Cu(II), and others, indicating its potential in forming metal complexes (Salameh & Tayim, 1983).
2. Electrochromic Properties
Thiophene derivatives, including similar compounds, have been explored for their electrochromic properties. For example, certain thiophene-based polymers show potential for use in electrochromic devices due to their color-changing abilities when subjected to electrical stimulation (Hu et al., 2019).
3. Synthesis of Heterocyclic Compounds
Thiophene derivatives are valuable in synthesizing novel heterocyclic compounds. For example, a study demonstrated the synthesis of novel c‐hetero‐fused thiophene derivatives, showcasing the compound's utility in creating new chemical entities (Rangnekar & Mavlankar, 1991).
4. Fluorescent Properties
Certain thiophene derivatives exhibit fluorescent properties, making them suitable for applications in sensors or imaging technologies. For instance, fluorescent nitrobenzoyl polythiophenes have been synthesized and characterized for such purposes (Coelho et al., 2015).
5. Medicinal Chemistry
In medicinal chemistry, thiophene derivatives, similar to the compound , are used to synthesize compounds with various biological activities. For example, certain thiophene-based compounds have shown promise as antibacterial and antifungal agents (Mabkhot et al., 2017).
6. Material Science Applications
Thiophene derivatives are also significant in material science, particularly in the development of organic electronic devices like transistors and solar cells. Their unique electronic properties make them suitable for such applications (Nagaraju et al., 2018).
7. Polymer Synthesis
The synthesis and study of polymers containing thiophene units are another area of research. These polymers have shown potential in various applications, including organic solar cells (Qin et al., 2009).
properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-2-9-19-13-5-3-12(4-6-13)16(18)14-7-8-15(22-14)17-20-10-11-21-17/h3-8,17H,2,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGLWESKIVQFAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641956 | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene | |
CAS RN |
898778-63-7 | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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